An In-Depth Technical Guide to C6 NBD Sphingomyelin: Structure, Properties, and Applications
An In-Depth Technical Guide to C6 NBD Sphingomyelin: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of C6 NBD Sphingomyelin, a fluorescent analog of sphingomyelin that has become an invaluable tool in cell biology and biomedical research. We will delve into its chemical structure, fluorescent properties, and its wide-ranging applications in studying lipid trafficking, membrane dynamics, and enzyme activity. Detailed experimental protocols and visual representations of key pathways and workflows are included to facilitate its practical application in a laboratory setting.
Core Concepts: What is C6 NBD Sphingomyelin?
C6 NBD Sphingomyelin, chemically known as N-(6-((7-nitro-2-1,3-benzoxadiazol-4-yl)amino)hexanoyl)-sphingosylphosphorylcholine, is a synthetic sphingolipid derivative. It is structurally analogous to natural sphingomyelin but is tagged with a 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) fluorophore attached to a six-carbon (C6) acyl chain. This fluorescent tag allows for the direct visualization and tracking of sphingomyelin metabolism and transport within living cells.
The short C6 acyl chain enhances the water solubility of the molecule, facilitating its insertion into the outer leaflet of the plasma membrane of cultured cells. Once incorporated, C6 NBD Sphingomyelin can be metabolized by cellular enzymes and transported through various intracellular pathways, mimicking the behavior of its endogenous counterpart.
Chemical Structure
The structure of C6 NBD Sphingomyelin consists of three key components:
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Sphingosine Backbone: A long-chain amino alcohol that forms the fundamental structure of all sphingolipids.
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Phosphocholine Head Group: A polar head group attached to the C1 hydroxyl of the sphingosine backbone, making it a phospholipid.
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N-Acyl Chain (C6 NBD): A six-carbon fatty acid chain attached to the amino group of the sphingosine backbone. The terminal end of this chain is covalently linked to the NBD fluorophore.
Quantitative Data
The physicochemical and fluorescent properties of C6 NBD Sphingomyelin are summarized in the tables below for easy reference and comparison.
| Chemical Properties | |
| Full Chemical Name | N-(6-((7-nitro-2-1,3-benzoxadiazol-4-yl)amino)hexanoyl)-sphingosylphosphorylcholine |
| CAS Number | 94885-04-8 |
| Molecular Formula | C₃₅H₆₁N₆O₉P |
| Molecular Weight | 740.87 g/mol |
| Fluorescent Properties | |
| Fluorophore | 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) |
| Excitation Wavelength (λex) | ~466 nm |
| Emission Wavelength (λem) | ~536 nm |
| Appearance | Green fluorescence |
| Quantum Yield (Φ) | Data not consistently available in literature; varies with solvent polarity. |
| Fluorescence Lifetime (τ) | Data not consistently available in literature; varies with the local environment. |
Key Applications and Experimental Protocols
C6 NBD Sphingomyelin is a versatile tool for investigating various cellular processes. Below are detailed protocols for some of its key applications.
Studying Endocytosis and Intracellular Trafficking
C6 NBD Sphingomyelin is widely used to monitor the endocytic uptake and subsequent trafficking of sphingomyelin.
Experimental Protocol: Visualizing Endocytosis by Fluorescence Microscopy
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Cell Culture: Plate cells of interest (e.g., HeLa, CHO, fibroblasts) on glass-bottom dishes or coverslips and grow to 70-80% confluency.
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Preparation of C6 NBD Sphingomyelin Solution:
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Prepare a stock solution of C6 NBD Sphingomyelin in a suitable organic solvent (e.g., ethanol or a chloroform:methanol mixture).
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For cell labeling, prepare a working solution by complexing the lipid with defatted bovine serum albumin (BSA) in a serum-free medium to a final concentration of approximately 5 µM. This facilitates the delivery of the lipid to the cells.
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Cell Labeling:
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Wash the cells twice with a pre-warmed, serum-free medium.
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Incubate the cells with the C6 NBD Sphingomyelin-BSA complex at 4°C for 30 minutes. This allows the fluorescent lipid to insert into the plasma membrane while inhibiting endocytosis.
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Initiating Endocytosis:
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Wash the cells three times with a cold, serum-free medium to remove the excess fluorescent probe.
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Add a pre-warmed, complete medium and transfer the cells to a 37°C incubator to initiate endocytosis.
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Time-Lapse Imaging:
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Immediately begin imaging the cells using a fluorescence microscope equipped with appropriate filters for NBD (Excitation: ~460/20 nm; Emission: ~535/25 nm).
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Acquire images at various time points (e.g., 0, 5, 15, 30, and 60 minutes) to track the internalization and movement of the fluorescent sphingomyelin through endocytic compartments.
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Data Analysis:
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Analyze the images to observe the localization of the NBD fluorescence over time. Initially, the fluorescence will be at the plasma membrane, and with time, it will appear in punctate structures corresponding to endosomes and potentially the Golgi apparatus.
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Assay for Neutral Sphingomyelinase Activity
The hydrolysis of C6 NBD Sphingomyelin by neutral sphingomyelinase (nSMase) results in the formation of C6 NBD-ceramide, which can be separated and quantified.
Experimental Protocol: In Vitro nSMase Activity Assay
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Preparation of Cell Lysates:
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Harvest cells and resuspend them in a lysis buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 2 mM EDTA, 5 mM DTT, and protease inhibitors).
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Homogenize the cells and centrifuge to obtain a post-nuclear supernatant. Determine the protein concentration of the lysate.
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Enzyme Reaction:
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Prepare a reaction mixture containing the cell lysate (e.g., 50-100 µg of protein), assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, 10 mM MgCl₂), and C6 NBD Sphingomyelin as the substrate.
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Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
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Lipid Extraction:
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Stop the reaction by adding a chloroform:methanol mixture (2:1, v/v).
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Vortex thoroughly and centrifuge to separate the phases.
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Collect the lower organic phase containing the lipids.
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Thin-Layer Chromatography (TLC):
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Spot the extracted lipids onto a silica TLC plate.
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Develop the TLC plate using a suitable solvent system (e.g., chloroform:methanol:acetic acid, 90:10:1, v/v/v) to separate C6 NBD Sphingomyelin from its hydrolysis product, C6 NBD-ceramide.
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Quantification:
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Visualize the fluorescent spots under UV light.
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Scrape the spots corresponding to C6 NBD-ceramide and the remaining C6 NBD Sphingomyelin into separate vials.
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Elute the lipids from the silica with a suitable solvent and quantify the fluorescence using a fluorometer.
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Calculate the nSMase activity as the percentage of C6 NBD Sphingomyelin hydrolyzed to C6 NBD-ceramide per unit of time and protein.
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Visualizing Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key processes involving C6 NBD Sphingomyelin.
Sphingomyelin Hydrolysis Pathway
Caption: Hydrolysis of C6 NBD Sphingomyelin by neutral sphingomyelinase.
Experimental Workflow for Lipid Trafficking Analysis
Caption: Workflow for studying lipid trafficking using C6 NBD Sphingomyelin.
Conclusion
C6 NBD Sphingomyelin is a powerful and versatile fluorescent probe that has significantly advanced our understanding of sphingolipid biology. Its ability to mimic endogenous sphingomyelin in cellular processes, combined with its favorable fluorescent properties, makes it an indispensable tool for researchers in cell biology, biochemistry, and drug development. The protocols and conceptual diagrams provided in this guide offer a solid foundation for the effective application of C6 NBD Sphingomyelin in a variety of research contexts.
